(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Catalog No.
S776796
CAS No.
51154-06-4
M.F
C10H15NO4
M. Wt
213,23 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole...

CAS Number

51154-06-4

Product Name

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid

Molecular Formula

C10H15NO4

Molecular Weight

213,23 g/mole

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

BMIGSRMSSCUMAZ-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)O

Synonyms

51154-06-4;(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylicacid;Boc-3,4-Dehydro-L-proline;Boc-Delta3Pro;AmbotzBAA1460;AC1LELZE;Boc-Delta(3)Pro-OH;B2511_SIGMA;SCHEMBL629585;N-Boc-3,4-Dehydro-Pro-OH;CTK7I3195;ZINC57212;BOC-3,4-DEHYDRO-PRO-OH;BMIGSRMSSCUMAZ-ZETCQYMHSA-N;MolPort-003-725-575;AKOS015907944;EBD2208185;AJ-09630;AK115638;SC-72404;TR-018236;ST24026491;Z5903;K-9425;1-(tert-Butoxycarbonyl)-3,4-didehydro-L-proline

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O

Peptide Synthesis

Field: Biochemistry and Molecular Biology

Application: Boc-3,4-Dehydro-L-Proline is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing 3,4-Dehydro-L-proline .

Method of Application: In solid-phase peptide synthesis, the amino acid is attached to a solid resin. The Boc group protects the amino group of the amino acid during the coupling reaction. After the coupling reaction, the Boc group is removed, and the next amino acid (with its own Boc group) is added. This process is repeated until the desired peptide sequence is obtained .

Results or Outcomes: The use of Boc-3,4-Dehydro-L-Proline in peptide synthesis allows for the creation of peptides with specific sequences. The exact results or outcomes would depend on the specific peptides being synthesized .

Inhibition of Extensin Biosynthesis

Field: Plant Biology

Application: 3,4-Dehydro-L-proline may be used to inhibit extensin biosynthesis .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the biosynthesis of extensins, which are hydroxyproline-rich glycoproteins found in plant cell walls .

Synthesis of Biologically Active Peptides

Application: Boc-3,4-Dehydro-L-proline has been incorporated into biologically active peptides such as oxytocin, bradykinin, Arg-vasopressin, or angiotensin I-converting enzyme inhibitors .

Results or Outcomes: The use of Boc-3,4-Dehydro-L-proline allows for the creation of specific biologically active peptides. The exact results or outcomes would depend on the specific peptides being synthesized .

Synthesis of N-Boc-3,4-dehydro-l-proline Methyl Ester

Field: Organic Chemistry

Application: Boc-3,4-Dehydro-L-proline is used in the synthesis of N-Boc-3,4-dehydro-l-proline methyl ester .

Method of Application: The synthesis is carried out using a modular flow reactor. The use of immobilised reagents and scavengers in pre-packed glass tubes allows for the rapid multi-gram synthesis of the desired product .

Results or Outcomes: .

Substrate and Inhibitor of Various Enzymes

Field: Biochemistry and Enzymology

Application: 3,4-Dehydro-L-proline is used as a substrate and inhibitor of various enzymes .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially affect the activity of various enzymes. The exact results or outcomes would depend on the specific enzymes being studied .

Inhibition of Collagen Secretion by Chondrocytes

Field: Cell Biology

Application: 3,4-Dehydro-L-proline inhibits collagen secretion by chondrocytes .

Results or Outcomes: The use of 3,4-Dehydro-L-Proline can potentially inhibit the secretion of collagen by chondrocytes .

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its unique pyrrole structure, which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₅NO₄, and it has a molecular weight of 213.23 g/mol. The compound is notable for its solid-state properties, with a melting point ranging from 92°C to 95°C and a boiling point of approximately 336.4°C at 760 mmHg .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Amide Formation: Can react with amines to yield amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are critical for synthesizing derivatives that may have enhanced biological activity or improved solubility profiles.

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been studied for its potential biological activities. It exhibits properties that may be relevant in medicinal chemistry, particularly in the development of peptide mimetics and other bioactive compounds. The presence of the Boc group enhances its stability and solubility in biological systems, making it a candidate for further pharmacological studies .

Several synthesis methods exist for (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid:

  • Cyclization Reactions: Utilizing starting materials such as amino acids or their derivatives, cyclization can yield the desired pyrrole structure.
  • Boc Protection: The introduction of the tert-butoxycarbonyl group can be achieved through standard protection strategies involving Boc anhydride or Boc chloride in the presence of a base.
  • Reduction Reactions: The synthesis may involve reducing intermediates to achieve the dihydropyrrole configuration.

One efficient method described involves a short synthesis pathway that utilizes readily available precursors and minimizes by-products .

This compound has several applications in organic synthesis and medicinal chemistry:

  • Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex molecules.
  • Drug Development: Its structural features make it a candidate for designing new pharmaceuticals targeting various biological pathways.
  • Research Tool: Used in studies exploring the structure-activity relationship of pyrrole derivatives.

Interaction studies involving (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest potential interactions that could lead to significant biological effects, warranting further investigation into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
(S)-3,4-DihydroprolineC₅H₉NO₂A simpler pyrrolidine derivative without Boc group
N-Boc-2,5-dihydro-1H-pyrroleC₈H₁₃NO₂Contains similar dihydropyrrole structure but lacks carboxylic acid functionality
2-PyrrolidinoneC₅H₉NOA cyclic amide related to pyrroles but without the Boc protecting group

The uniqueness of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups that enhance both stability and reactivity, making it particularly useful in synthetic methodologies and biological applications.

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially unsaturated pyrrolidine core. Its IUPAC name, 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, reflects the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and the carboxylic acid substituent at the second position of the dihydropyrrole ring. The stereochemical descriptor (S) denotes the absolute configuration at the chiral carbon adjacent to the carboxylic acid moiety.

Structural PropertyValue
Molecular FormulaC₁₀H₁₅NO₄
Molecular Weight213.23 g/mol
CAS Number51077-13-5 (racemic), 51154-06-4 (S-enantiomer)
IUPAC Name(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Key Functional GroupsBoc-protected amine, carboxylic acid, dihydropyrrole

The molecule’s planar chirality arises from the restricted rotation of the dihydropyrrole ring, which adopts a non-planar conformation due to partial saturation. X-ray crystallographic studies confirm the (S)-configuration, with the carboxylic acid group oriented syn-periplanar to the Boc-protected nitrogen.

Historical Context in Heterocyclic Chemistry Research

The synthesis of dihydropyrrole derivatives emerged as a critical area of study following the development of the Paal-Knorr pyrrole synthesis in 1884. While traditional Paal-Knorr reactions focused on fully aromatic pyrroles, advances in protecting group chemistry in the late 20th century enabled the selective stabilization of partially saturated intermediates like dihydropyrroles. The introduction of the Boc group—a cornerstone of modern peptide synthesis—revolutionized the handling of amine-containing heterocycles by preventing unwanted side reactions during multi-step syntheses.

Early work on dihydropyrroles centered on their utility as precursors to pyrrolidine alkaloids and β-lactam antibiotics. However, the discovery of enantioselective synthesis routes, such as enzymatic kinetic resolution, transformed these compounds into valuable chiral auxiliaries for asymmetric catalysis.

Role in Modern Synthetic Organic Chemistry

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid serves as a versatile intermediate in pharmaceuticals and materials science. Its applications include:

  • Chiral Pool Synthesis: The enantiopure carboxylic acid moiety facilitates the construction of stereochemically complex molecules, such as protease inhibitors and antiviral agents.
  • Ligand Design: The dihydropyrrole scaffold coordinates transition metals, enabling its use in asymmetric hydrogenation catalysts.
  • Peptide Mimetics: The Boc-protected nitrogen and carboxylic acid group allow seamless integration into peptidomimetic frameworks targeting G-protein-coupled receptors.

A comparative analysis of synthetic methodologies highlights its efficiency:

Synthetic MethodKey StepsYieldReference
Ring-Closing Metathesis (RCM)N-Boc-diallylamine → dihydropyrrole via Grubbs catalyst85%
Enzymatic ResolutionKinetic separation of racemate using lipases>95% ee
Directed AlkoxycarbonylationLithiation followed by CO₂ insertion78%

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Dates

Modify: 2023-08-15

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